(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one
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Overview
Description
(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one is a neo-clerodane diterpenoid derived from the aerial parts of the plant Teucrium gnaphalodes . This compound has garnered attention due to its unique structure and potential therapeutic applications .
Preparation Methods
(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one can be synthesized through various synthetic routes. The preparation methods typically involve the extraction of the compound from Teucrium gnaphalodes using solvents such as methanol or ethanol . The extracted compound is then purified using chromatographic techniques. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and mechanisms of neo-clerodane diterpenoids.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: this compound is being investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one can be compared with other neo-clerodane diterpenoids, such as:
- Teucrin A
- Teucrin B
- Teucrin C
These compounds share similar structural features but may differ in their biological activities and therapeutic potential.
Properties
CAS No. |
101416-45-9 |
---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.421 |
InChI |
InChI=1S/C20H26O7/c1-12-7-20(24)19-11-26-16(22)18(12,8-14(21)13-4-6-25-9-13)15(19)3-2-5-17(19,23)10-27-20/h4,6,9,12,14-15,21,23-24H,2-3,5,7-8,10-11H2,1H3/t12-,14?,15-,17+,18+,19-,20+/m1/s1 |
InChI Key |
BYJFRSRTXUTOBQ-MBLCBTCMSA-N |
SMILES |
CC1CC2(C34COC(=O)C1(C3CCCC4(CO2)O)CC(C5=COC=C5)O)O |
Origin of Product |
United States |
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